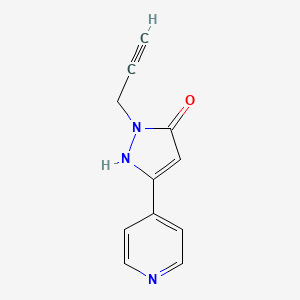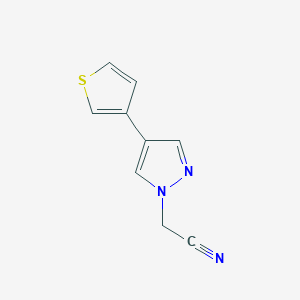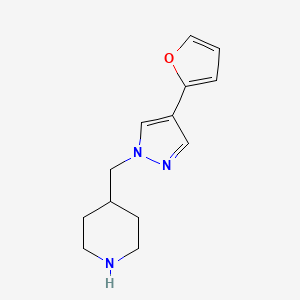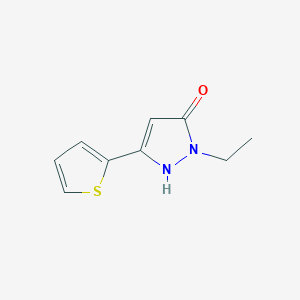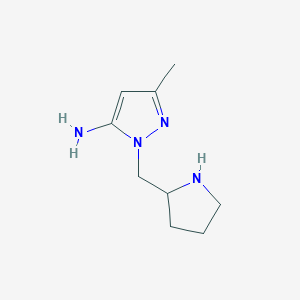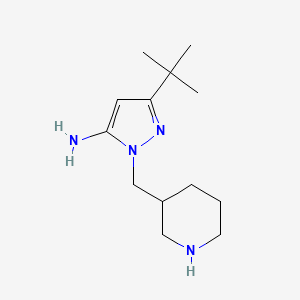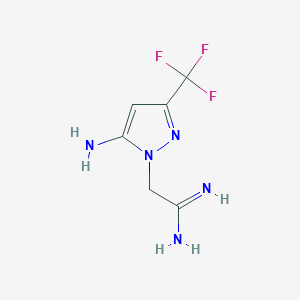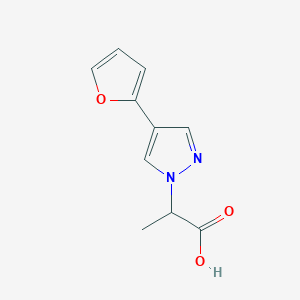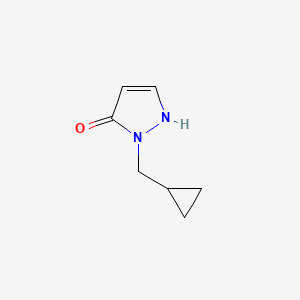
1-(cyclopropylmethyl)-1H-pyrazol-5-ol
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-1H-pyrazol-5-ol, commonly referred to as CPMP, is an organic compound with a wide range of applications in scientific research. CPMP is a cyclopropylmethyl derivative of pyrazol-5-ol, which is a heterocyclic compound containing a five-membered ring of three carbon atoms and two nitrogen atoms. CPMP is a colorless, hygroscopic solid that is soluble in most organic solvents. Its structure is similar to that of other pyrazol-5-ols, but it has a unique cyclopropylmethyl group that makes it a valuable tool for research.
Applications De Recherche Scientifique
Antioxidant and Anticancer Activities
Pyrazol derivatives have demonstrated diverse biological activities, including antioxidant and anticancer properties. A study by Cadena-Cruz et al. (2021) synthesized derivatives of pyrazol-5-ols, evaluating their radical scavenging activity and cytotoxic properties against colorectal carcinoma cells. They found that several derivatives exhibited potent scavenging activity and cytotoxicity, indicating their potential as antioxidant and anticancer agents (Cadena-Cruz et al., 2021).
Synthesis and Antibacterial Activity
Another application involves the synthesis of pyrazol-5-ol derivatives for antibacterial purposes. Bhavanarushi et al. (2013) reported the synthesis of these derivatives and their evaluation against various bacterial strains, noting that compounds with a trifluoromethyl group showed excellent antibacterial activity (Bhavanarushi et al., 2013).
Efficient Synthesis Methods
Research has also focused on developing efficient and environmentally friendly synthesis methods for these compounds. Sadeghi and Rad (2015) described an eco-friendly synthesis method using nanosilica supported antimony pentachloride, offering advantages such as shorter reaction times and excellent yields (Sadeghi & Rad, 2015).
Potential Antipsychotic Agents
Furthermore, certain pyrazol-5-ol derivatives have been explored for their potential as antipsychotic agents. Wise et al. (1987) synthesized and evaluated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, discovering compounds that reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, suggesting a novel mechanism of action for antipsychotic drugs (Wise et al., 1987).
Green Synthesis Approaches
Zhou and Zhang (2014) developed a green, one-pot synthetic protocol for pyrazol-5-ols, highlighting the importance of environmentally benign methods in the synthesis of these compounds. Their approach resulted in high yields, short reaction times, and easy workup, emphasizing the potential for sustainable chemistry in this research area (Zhou & Zhang, 2014).
Propriétés
IUPAC Name |
2-(cyclopropylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-3-4-8-9(7)5-6-1-2-6/h3-4,6,8H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTLQSUBVFLKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







